Cas no 831-29-8 ((2,4-Dimethoxyphenyl)acetone)

(2,4-Dimethoxyphenyl)acetone structure
(2,4-Dimethoxyphenyl)acetone structure
Nome del prodotto:(2,4-Dimethoxyphenyl)acetone
Numero CAS:831-29-8
MF:C11H14O3
MW:194.227063655853
MDL:MFCD00192065
CID:40036
PubChem ID:592028

(2,4-Dimethoxyphenyl)acetone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2,4-Dimethoxyphenyl)propan-2-one
    • 2,4-DimethoxyPhenyl acetone
    • 2-Propanone,(2,4-dimethoxyphenyl)- (7CI)
    • 2,4-Dimethoxybenzyl methyl ketone
    • 1-(2,4-Dimethoxyphenyl)-2-propanone (ACI)
    • 2-Propanone, (2,4-dimethoxyphenyl)- (7CI)
    • (2,4-Dimethoxyphenyl)acetone
    • SCHEMBL267732
    • LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • FT-0659528
    • AKOS015889920
    • CS-0272126
    • 831-29-8
    • 1-(2,4-Dimethoxyphenyl)-propan-2-one
    • A840509
    • 2,4-Dimethoxy Phenyl Acetone
    • 1-(2,4-Dimethoxyphenyl)acetone #
    • DTXSID10343758
    • MFCD00192065
    • 1-(2,4-dimethoxyphenyl)-2-propanone
    • EN300-1830381
    • MDL: MFCD00192065
    • Inchi: 1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3
    • Chiave InChI: LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C(OC)=CC(OC)=CC=1)C

Proprietà calcolate

  • Massa esatta: 194.09400
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 191
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 35.5Ų
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.07
  • Punto di ebollizione: 170-175 ºC (20 mmHg)
  • Punto di infiammabilità: >110 ºC
  • Indice di rifrazione: 1.529
  • PSA: 35.53000
  • LogP: 1.83530
  • Solubilità: Non determinato

(2,4-Dimethoxyphenyl)acetone Informazioni sulla sicurezza

  • WGK Germania:3

(2,4-Dimethoxyphenyl)acetone Dati doganali

  • CODICE SA:2914509090
  • Dati doganali:

    Codice doganale cinese:

    2914509090

    Panoramica:

    291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%

(2,4-Dimethoxyphenyl)acetone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D267030-50mg
(2,4-Dimethoxyphenyl)acetone
831-29-8
50mg
$ 155.00 2022-06-05
Enamine
EN300-1830381-0.25g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
0.25g
$642.0 2023-09-19
Enamine
EN300-1830381-10.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
10g
$3929.0 2023-06-03
Enamine
EN300-1830381-1.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
1g
$914.0 2023-06-03
A2B Chem LLC
AC34387-5g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 97%
5g
$2523.00 2024-04-19
Crysdot LLC
CD12027284-1g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 95+%
1g
$377 2024-07-24
Chemenu
CM128392-1g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8 95%
1g
$356 2023-01-09
Alichem
A019121254-1g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 95%
1g
$400.00 2023-08-31
TRC
D267030-25mg
(2,4-Dimethoxyphenyl)acetone
831-29-8
25mg
$ 100.00 2022-06-05
Enamine
EN300-1830381-5.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
5g
$2650.0 2023-06-03

(2,4-Dimethoxyphenyl)acetone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
1.2 Reagents: Methanol
1.3 Reagents: Water
Riferimento
Novel electrophilic species equivalent to α-keto cations. Reactions of 0,0-diprotonated nitro olefins with benzenes yield arylmethyl ketones
Okabe, Kazuaki; et al, Journal of Organic Chemistry, 1989, 54(4), 733-4

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Selenium dioxide Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 h, 10 °C
2.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Riferimento
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
1.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
1.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
1.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Riferimento
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Ammonium acetate
2.1 Reagents: Acetic acid ,  Iron
Riferimento
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Iron
Riferimento
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Ammonium nitrate Solvents: Diethyl ether
Riferimento
Synthesis of arylacetones by the SRN 1 arylation of acetone enolate ion
Bunnett, Joseph F.; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2620-8

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, 40 °C; 75 min, 40 °C
1.3 Solvents: Heptane ;  30 min, 23 °C
2.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
2.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
2.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
2.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Riferimento
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Riferimento
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

(2,4-Dimethoxyphenyl)acetone Raw materials

(2,4-Dimethoxyphenyl)acetone Preparation Products

(2,4-Dimethoxyphenyl)acetone Fornitori

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:831-29-8)
Numero d'ordine:SFD1536
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:831-29-8)(2,4-Dimethoxyphenyl)acetone
sfd21109
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:831-29-8)(2,4-Dimethoxyphenyl)acetone
A840509
Purezza:99%
Quantità:1g
Prezzo ($):2045.0